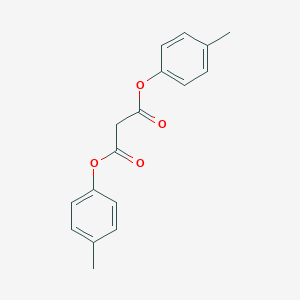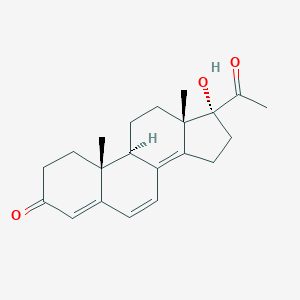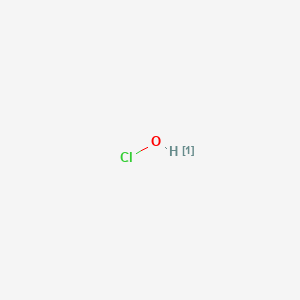
Hypochlorous acid-d
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hypochlorous acid-d (HOCl-d) is a derivative of hypochlorous acid (HOCl), a powerful oxidant and disinfectant produced by the human immune system. HOCl-d is a stable form of HOCl that has been synthesized for use in scientific research. It is a highly effective antimicrobial agent that has shown promise in a variety of applications.
Mecanismo De Acción
Hypochlorous acid-d exerts its antimicrobial activity through a variety of mechanisms, including oxidation of cell membranes, disruption of cellular metabolism, and inhibition of DNA synthesis. It has also been shown to stimulate the immune system and promote wound healing.
Efectos Bioquímicos Y Fisiológicos
Hypochlorous acid-d has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, promote angiogenesis, and stimulate collagen synthesis. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Hypochlorous acid-d has several advantages for use in laboratory experiments. It is stable and easy to handle, and its antimicrobial properties make it useful for disinfection and sterilization. However, Hypochlorous acid-d can be expensive to produce, and its effectiveness can be affected by pH and temperature.
Direcciones Futuras
There are many potential future directions for research on Hypochlorous acid-d. One area of interest is the development of new methods for synthesizing Hypochlorous acid-d that are more cost-effective and efficient. Another area of interest is the investigation of Hypochlorous acid-d in the treatment of chronic wounds and other medical conditions. Additionally, there is potential for the use of Hypochlorous acid-d in food preservation and in the development of new antimicrobial agents.
Aplicaciones Científicas De Investigación
Hypochlorous acid-d has been studied extensively for its antimicrobial properties. It has been shown to be effective against a wide range of pathogens, including bacteria, viruses, and fungi. Hypochlorous acid-d has also been investigated for use in wound healing, dental applications, and food preservation.
Propiedades
Número CAS |
13770-22-4 |
|---|---|
Nombre del producto |
Hypochlorous acid-d |
Fórmula molecular |
ClHO |
Peso molecular |
52.46 g/mol |
Nombre IUPAC |
protio hypochlorite |
InChI |
InChI=1S/ClHO/c1-2/h2H/i2H |
Clave InChI |
QWPPOHNGKGFGJK-WWXGHNMISA-N |
SMILES isomérico |
[1H]OCl |
SMILES |
OCl |
SMILES canónico |
OCl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


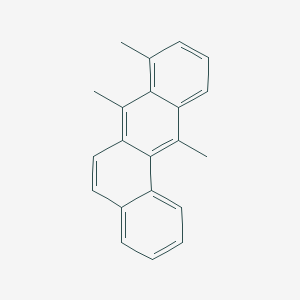
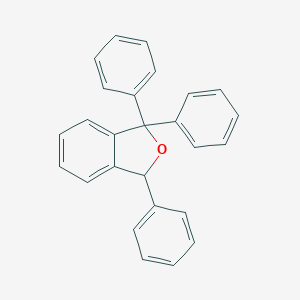
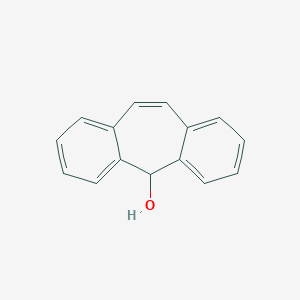
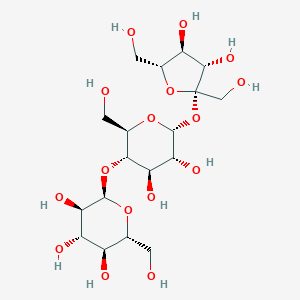

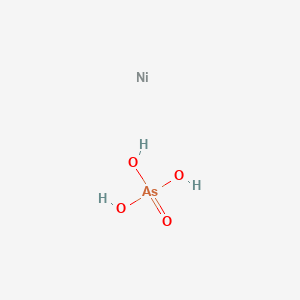
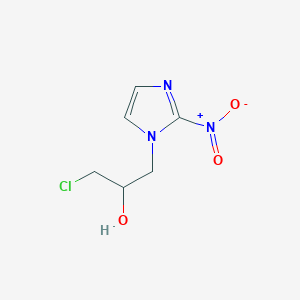

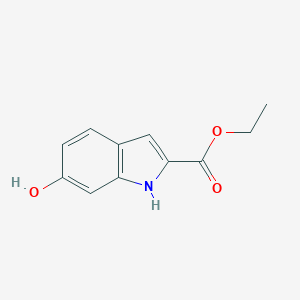
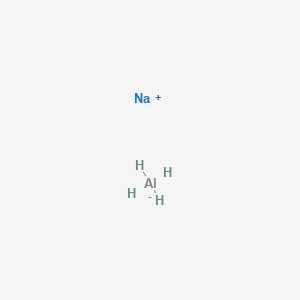
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)
